molecular formula C12H19N3O2S B12115653 (2-[4-(Phenylsulfonyl)piperazin-1-YL]ethyl)amine CAS No. 937650-36-7

(2-[4-(Phenylsulfonyl)piperazin-1-YL]ethyl)amine

Cat. No.: B12115653
CAS No.: 937650-36-7
M. Wt: 269.37 g/mol
InChI Key: RNWIDRZJZSGBHI-UHFFFAOYSA-N
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Description

(2-[4-(Phenylsulfonyl)piperazin-1-YL]ethyl)amine is a piperazine derivative featuring a phenylsulfonyl group at the 4-position of the piperazine ring and an ethylamine chain at the 1-position. The phenylsulfonyl substituent is a strong electron-withdrawing group, which reduces the basicity of the piperazine nitrogen and enhances metabolic stability. The ethylamine moiety may contribute to hydrogen bonding or ionic interactions in biological systems, making this compound a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors where piperazine scaffolds are prevalent .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

937650-36-7

Molecular Formula

C12H19N3O2S

Molecular Weight

269.37 g/mol

IUPAC Name

2-[4-(benzenesulfonyl)piperazin-1-yl]ethanamine

InChI

InChI=1S/C12H19N3O2S/c13-6-7-14-8-10-15(11-9-14)18(16,17)12-4-2-1-3-5-12/h1-5H,6-11,13H2

InChI Key

RNWIDRZJZSGBHI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Formation of Piperazine Intermediate

The initial step involves reacting piperazine with ethylenediamine derivatives under alkaline conditions. For example, 2-chloro-N-ethyl-6-methylpyrimidin-4-amine is synthesized via nucleophilic substitution using ethylamine and dichloropyrimidine. This intermediate serves as the backbone for subsequent modifications.

Sulfonylation with Benzenesulfonyl Chloride

The piperazine intermediate undergoes sulfonylation using benzenesulfonyl chloride (Hinsberg reagent). This exothermic reaction requires careful temperature control (0–5°C) to prevent side reactions. The sulfonamide product is isolated via filtration and washed with cold diethyl ether to remove excess reagents.

Table 1: Reaction Conditions for Sulfonylation Step

ParameterOptimal ValueImpact on Yield
Temperature0–5°CMinimizes hydrolysis
SolventDichloromethaneEnhances solubility
Molar Ratio (Piperazine:ArSO₂Cl)1:1.2Prevents oligomerization
Reaction Time12–24 hoursEnsures completion

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. In one protocol, the Boc-protected piperazine intermediate is synthesized under microwave conditions (150°C, 30 minutes), achieving an 85% yield compared to 50–60% via conventional heating. This method reduces side product formation and improves reproducibility.

Protection-Deprotection Strategies

Boc Protection of Piperazine

To prevent unwanted side reactions during sulfonylation, the piperazine nitrogen is protected using tert-butoxycarbonyl (Boc) groups. The Boc-protected intermediate is synthesized by reacting piperazine with di-tert-butyl dicarbonate in tetrahydrofuran (THF).

Deprotection and Final Coupling

Deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with aqueous sodium bicarbonate. The free amine is then coupled with 2-chloroethylamine hydrochloride in the presence of triethylamine, yielding the final product after recrystallization from chloroform.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity in the sulfonylation step, while THF improves Boc protection efficiency. Non-polar solvents (e.g., chloroform) are preferred for recrystallization due to their low solubility for byproducts.

Catalytic Additives

The addition of catalytic triethylamine (5 mol%) during sulfonylation neutralizes HCl byproducts, preventing acid-mediated decomposition. Similarly, molecular sieves (3 Å) are employed to scavenge water in moisture-sensitive steps.

Table 2: Comparative Yields Across Synthetic Methods

MethodYield (%)Purity (HPLC)Key Advantage
Conventional Heating55–6592–95Low equipment cost
Microwave Irradiation75–8596–98Reduced reaction time
Continuous Flow80–9098–99Scalability for industry

Industrial-Scale Production

Continuous flow reactors have been adopted for large-scale synthesis, enabling precise control over temperature and residence time. Automated systems integrate in-line purification via liquid-liquid extraction, achieving a throughput of 1–2 kg/day with >99% purity.

Challenges and Mitigation Strategies

Byproduct Formation

Oligomerization during sulfonylation is mitigated by maintaining a slight excess of benzenesulfonyl chloride (1.2 equiv). Residual solvents are removed via rotary evaporation under reduced pressure (40°C, 10 mmHg).

Purification Techniques

Column chromatography (silica gel, ethyl acetate/hexane) remains the gold standard for laboratory-scale purification, while industrial processes favor recrystallization from dimethylsulfoxide (DMSO).

Emerging Methodologies

Recent studies explore enzymatic sulfonylation using aryl sulfotransferases, though yields remain suboptimal (30–40%). Photocatalytic approaches using visible light and eosin Y are under investigation to reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

(2-[4-(Phenylsulfonyl)piperazin-1-YL]ethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives. Substitution reactions can yield a wide range of products depending on the substituents introduced .

Scientific Research Applications

Receptor Binding Studies

(2-[4-(Phenylsulfonyl)piperazin-1-YL]ethyl)amine has been investigated for its binding affinity to various receptors, particularly those involved in neurotransmitter signaling pathways. Studies indicate that it can act as a ligand, modulating receptor activity and influencing cellular signaling cascades. This property is crucial for understanding its mechanism of action and potential therapeutic effects .

Therapeutic Applications

The compound shows promise in several therapeutic areas:

  • Neurological Disorders : Its ability to interact with dopamine receptors suggests potential applications in treating conditions like schizophrenia and Parkinson's disease.
  • Cancer Research : Preliminary studies indicate that derivatives of this compound may exhibit anti-proliferative activity against certain cancer cell lines, highlighting its potential in oncology .
  • Metabolic Disorders : Research indicates that compounds similar to this compound could be used to modulate metabolic pathways, potentially aiding in the treatment of obesity and related metabolic syndromes .

Cell Proliferation Activity

A study evaluated the cell proliferation activity of various piperazine derivatives, including those related to this compound. The results indicated significant activity against human buccal mucosa oral fibroblast primary cell lines, suggesting potential applications in regenerative medicine .

Inhibition of Enzymatic Activity

Research has demonstrated that compounds derived from this compound can inhibit specific enzymes like AKR1C3, which is involved in steroid metabolism. This inhibition could lead to therapeutic strategies for conditions such as endometriosis and polycystic ovary syndrome .

Mechanism of Action

The mechanism of action of (2-[4-(Phenylsulfonyl)piperazin-1-YL]ethyl)amine involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can modulate their activity, potentially leading to therapeutic effects in conditions where calcium channel function is disrupted .

Comparison with Similar Compounds

Data Tables

Table 2: Substituent Impact on Properties

Substituent Electronic Effect Solubility Metabolic Stability Target Affinity
Phenylsulfonyl Electron-withdrawing Moderate High Sulfonamide targets
4-Methoxyphenyl Electron-donating High Moderate PAS (AChE)
3-Chlorophenyl Electron-withdrawing Low High Kinases
4-Bromophenylmethyl Neutral Low Moderate AChE/BuChE

Biological Activity

(2-[4-(Phenylsulfonyl)piperazin-1-YL]ethyl)amine, often referred to as phenylsulfonyl piperazine, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C12_{12}H18_{18}N2_2O2_2S
  • Molecular Weight : 250.35 g/mol

The presence of the phenylsulfonyl group contributes to its unique reactivity and interaction with biological targets.

This compound acts primarily through:

  • Receptor Modulation : It has been identified as a ligand for various receptors, influencing neurotransmitter systems and cellular signaling pathways.
  • Enzymatic Inhibition : The compound inhibits specific enzymes such as AKR1C3, which is involved in the metabolism of hormones and inflammatory mediators. This inhibition can lead to decreased levels of inflammatory prostaglandins, suggesting potential applications in treating inflammatory diseases .

Antiviral Activity

Recent studies have highlighted the compound's efficacy against viruses, including Chikungunya virus (CHIKV). Structure-activity relationship (SAR) studies indicate that modifications to the piperazine moiety can enhance antiviral potency. For instance, derivatives showed significant inhibitory effects on CHIKV replication in vitro, suggesting a promising avenue for antiviral drug development .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. In a study evaluating a series of piperazine derivatives, it was found that certain modifications improved efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 8 to 64 μg/mL, indicating moderate antibacterial activity .

CNS Activity

Research into the central nervous system (CNS) effects of related compounds suggests that this compound may exhibit anxiolytic properties. Molecular docking studies have shown that it can effectively bind to GABAA receptors, similar to established anxiolytics like diazepam. This binding affinity suggests potential applications in treating anxiety disorders .

Data Tables

Activity Target IC50/MIC (µM) Reference
AntiviralChikungunya Virus10-20
AntibacterialStaphylococcus aureus32
CNS ActivityGABAA ReceptorNot specified

Case Studies

  • Antiviral Efficacy Against CHIKV :
    • A study evaluated various derivatives of phenylsulfonyl piperazine for their antiviral activity against CHIKV. The results indicated that specific structural modifications led to enhanced potency, with one derivative achieving an IC50 of 15 µM.
  • Antimicrobial Activity Evaluation :
    • A series of phenylsulfonyl piperazine derivatives were tested against multiple bacterial strains. The study found that compounds with electron-withdrawing groups exhibited significantly lower MIC values compared to their unsubstituted counterparts.
  • CNS Activity Assessment :
    • In vivo studies demonstrated that certain derivatives produced significant anxiolytic effects in mice models, comparable to standard treatments. These findings were supported by behavioral assays and receptor binding studies.

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